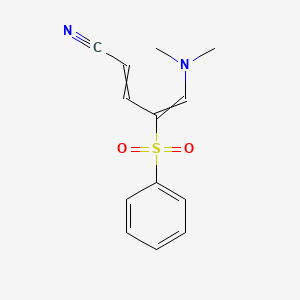-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740045.png)
[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-シクロペンチル-1H-ピラゾール-4-イル)メチルアミンは、2つのピラゾール環とシクロペンチル基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
(1-シクロペンチル-1H-ピラゾール-4-イル)メチルアミンの合成は、通常、多段階の有機反応を伴います。このプロセスは、個々のピラゾール環の調製から始まり、その後、官能基化とカップリングが行われます。これらの反応で使用される一般的な試薬には、ヒドラジン、アルデヒド、シクロペンタノンなどがあります。反応条件は、多くの場合、エタノールやメタノールなどの溶媒と、酸や塩基などの触媒の使用を含み、目的の生成物の形成を促進します。
工業生産方法
この化合物の工業生産には、高収率と高純度を確保するための合成経路の最適化が不可欠です。これには、連続フロー反応器や自動合成プラットフォームを使用して、生産プロセスを効率的にスケールアップすることが含まれます。
化学反応の分析
反応の種類
(1-シクロペンチル-1H-ピラゾール-4-イル)メチルアミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの試薬を使用して酸化することができます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬を使用して行うことができます。
置換: この化合物は、求核置換反応に参加することができ、ピラゾール環上の官能基が他の基に置換されます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: エタノール中の水素化ホウ素ナトリウム。
置換: ハロゲン化溶媒と水酸化ナトリウムなどの塩基。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってピラゾールカルボン酸が生成される可能性があり、一方、還元によってピラゾールアルコールが生成される可能性があります。
科学研究の用途
(1-シクロペンチル-1H-ピラゾール-4-イル)メチルアミンは、いくつかの科学研究の用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性または抗癌性などの生物活性化合物としての可能性について調査されています。
医学: 特に特定の酵素や受容体を標的とする薬物開発における潜在的な用途について探求されています。
産業: ポリマーやコーティングなど、独自の特性を持つ新素材の開発に利用されています。
科学的研究の応用
(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
作用機序
(1-シクロペンチル-1H-ピラゾール-4-イル)メチルアミンの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関係しています。この化合物は、これらの標的に結合してその活性を変化させる可能性があり、さまざまな生物学的効果をもたらします。関与する正確な経路は、特定の用途と化合物の分子構造によって異なります。
類似の化合物との比較
類似の化合物
独自性
(1-シクロペンチル-1H-ピラゾール-4-イル)メチルアミンは、イソプロピル基の存在により、その化学反応性と生物活性に影響を与える可能性があるため、ユニークです。この構造的特徴は、特定の分子標的への結合親和性を高め、特定の用途に適した貴重な化合物にする可能性があります。
類似化合物との比較
Similar Compounds
- (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
- (1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine
Uniqueness
(1-cyclopentyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-3-yl]methyl})amine is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
特性
分子式 |
C16H25N5 |
|---|---|
分子量 |
287.40 g/mol |
IUPAC名 |
N-[(1-cyclopentylpyrazol-4-yl)methyl]-1-(1-propan-2-ylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C16H25N5/c1-13(2)20-8-7-15(19-20)11-17-9-14-10-18-21(12-14)16-5-3-4-6-16/h7-8,10,12-13,16-17H,3-6,9,11H2,1-2H3 |
InChIキー |
DSYYPORUOFKBMN-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=CC(=N1)CNCC2=CN(N=C2)C3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl][2-(morpholin-4-yl)ethyl]amine](/img/structure/B11739977.png)

amine](/img/structure/B11739984.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11739989.png)
![[2-(3,4-dimethoxyphenyl)ethyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11739993.png)

![N-{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1-methyl-1H-pyrazol-4-amine](/img/structure/B11740008.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11740014.png)



![1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740048.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740053.png)
